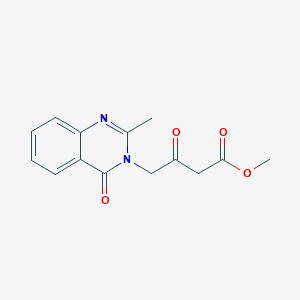![molecular formula C18H25ClO5 B1394330 4-[6-乙酰基-3-(3-氯丙氧基)-2-丙基苯氧基]丁酸 CAS No. 162747-64-0](/img/structure/B1394330.png)
4-[6-乙酰基-3-(3-氯丙氧基)-2-丙基苯氧基]丁酸
描述
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid is a synthetic organic compound with the molecular formula C18H25ClO5 and a molecular weight of 356.846 g/mol . This compound belongs to the class of carboxylic acids and is characterized by its complex structure, which includes an acetyl group, a chloropropoxy group, and a propylphenoxy moiety .
科学研究应用
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
准备方法
The synthesis of 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid involves multiple steps, typically starting with the preparation of the core phenoxy structure. The synthetic route includes:
Formation of the Phenoxy Core: The initial step involves the reaction of a suitable phenol derivative with a propyl halide under basic conditions to form the propylphenoxy intermediate.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chloropropoxy Group: The chloropropoxy group is added through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with 3-chloropropanol in the presence of a base.
Formation of the Butanoic Acid Moiety: The final step involves the esterification of the intermediate with butanoic acid under acidic conditions.
化学反应分析
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
作用机制
The mechanism of action of 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid can be compared with similar compounds such as:
4-[6-Acetyl-3-(3-chloropropoxy)-2-methylphenoxy]butanoic acid: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different chemical and biological properties.
4-[6-Acetyl-3-(3-chloropropoxy)-2-ethylphenoxy]butanoic acid:
4-[6-Acetyl-3-(3-chloropropoxy)-2-isopropylphenoxy]butanoic acid: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
4-[6-acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-6-15-16(23-12-5-10-19)9-8-14(13(2)20)18(15)24-11-4-7-17(21)22/h8-9H,3-7,10-12H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJGTOZRUYFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)

![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)

![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)






